molecular formula C11H13NO2 B3034473 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole CAS No. 1794737-24-8

4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole

Cat. No.: B3034473
CAS No.: 1794737-24-8
M. Wt: 191.23
InChI Key: RXBMGJKHLAFLCM-UHFFFAOYSA-N
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Description

4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxylic acid followed by cyclization with methanol under acidic conditions. Another approach includes the use of nitrosoacetylacetone and alcohols or ethers, followed by dehydration to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted oxazoles, reduced oxazole derivatives, and various functionalized benzyl compounds.

Scientific Research Applications

4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the biological context. Its effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-11-12-10(8-14-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBMGJKHLAFLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
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4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
Reactant of Route 5
4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
Reactant of Route 6
4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole

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